Coronatine
Overview
Description
Coronatine is a phytotoxin produced by the bacterium Pseudomonas syringae. It plays a significant role in plant-pathogen interactions by mimicking plant hormones and manipulating plant defense mechanisms. Structurally, this compound is composed of two distinct components: coronafacic acid and coronamic acid, which are linked by an amide bond .
Mechanism of Action
Target of Action
Coronatine (COR) is a toxin produced by the bacterium Pseudomonas syringae. Its primary targets are the F-box protein This compound INSENSITIVE 1 (COI1) and jasmonate ZIM-domain proteins (JAZs) . These proteins are involved in a wide range of physiological processes, including plant growth, development, and stress response .
Mode of Action
this compound induces the protein-protein interaction between COI1 and JAZs in the presence of inositol phosphate . This interaction leads to the degradation of JAZs and the release of the JAZ-repressed transcription factors . This compound-O-methyloxime (COR-MO) prevents the binding of COI1-JAZ, acting as an antagonist for the jasmonate signaling pathway . The conformation of JAZ1 is different in response to the binding with the antagonist . Antagonists lose hydrogen bond interaction with certain amino acids in JAZ1 and COI1, which results in the rotation of the sidechain of an amino acid in JAZ1, causing it to lose interaction with 1,5-InsP .
Biochemical Pathways
this compound affects multiple hormone signaling pathways. It is a functional analogue of the bioactive hormone jasmonate . It has been shown to inhibit the ABA signal transduction pathway in guard cells, which is linked to pathogen-associated molecular pattern (PAMP)-induced stomatal closure . It also uses the plant jasmonate (JA) receptor this compound-insensitive 1 (COI1) to activate multiple NAC transcription factors, which then regulate salicylic acid metabolic genes, preventing the accumulation of salicylic acid .
Pharmacokinetics
It’s known that this compound is a secondary metabolite produced byPseudomonas syringae . It’s also known that this compound can manipulate the signaling of plant hormones, which can counteract defense responses .
Result of Action
this compound has a significant impact on the molecular and cellular effects of the host plant. It inhibits stomatal closure by influencing reactive oxygen species (ROS) synthesis, by NADPH oxidases . It also induces increases in the content of hydroxycinnamic acids, such as caffeic acid, isoferulic acid, ρ-coumaric acid, sinapic acid, and phytosterols, such as campesterol and β-sitosterol .
Action Environment
Environmental factors can influence the action of this compound. For instance, temperature has a highly significant effect on this compound synthesis . In vitro studies have shown that this compound biosynthesis is temperature-dependent . .
Biochemical Analysis
Biochemical Properties
Coronatine plays a significant role in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the jasmonate receptor complex, which includes the COI1 protein. This compound binds to this receptor, mimicking the action of JA-Ile, and activates the jasmonate signaling pathway. This interaction leads to the modulation of various downstream genes involved in plant defense and stress responses .
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound treatment has been shown to enhance drought tolerance in tobacco plants by maintaining higher leaf relative water content and better photosynthetic performance under stress conditions . It also affects the expression of numerous genes involved in hormone signal transduction, carbohydrate metabolism, and photosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the jasmonate receptor complex, leading to the activation of the jasmonate signaling pathway. This activation results in the transcriptional regulation of various genes associated with plant defense and stress responses. This compound also influences enzyme activity, such as the inhibition of protease inhibitors, which are involved in plant defense against herbivores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound treatment leads to the induction of specific metabolic pathways and the accumulation of bioactive compounds such as phenolics and phytosterols . The stability and degradation of this compound in laboratory conditions can influence its long-term effects on cellular function. For example, this compound-treated plants exhibit changes in gene expression and metabolic profiles over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with toxic effects, including alterations in root anatomical structure and increased levels of oxidative stress markers such as superoxide dismutase and catalase . These studies highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing the beneficial outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites. It activates the phenolic and phytosterol biosynthetic pathways, leading to the production of compounds such as caffeic acid, isoferulic acid, and β-sitosterol . These metabolic changes contribute to the overall stress tolerance and defense mechanisms in plants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, this compound’s interaction with the jasmonate receptor complex facilitates its transport to specific cellular compartments where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound can effectively interact with its target proteins and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronatine synthesis involves several steps, starting with the preparation of coronafacic acid and coronamic acid. Coronafacic acid is synthesized through a series of polyketide synthase reactions, while coronamic acid is derived from a cyclopropane amino acid precursor. The final step involves coupling these two components via an amide bond formation under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Pseudomonas syringae. These strains are optimized to produce high yields of this compound under controlled conditions, including specific temperature, pH, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Coronatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its interaction with plant receptors.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Coronatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyketide biosynthesis and cyclopropane amino acid chemistry.
Biology: Investigated for its role in plant-pathogen interactions and its ability to manipulate plant hormone signaling pathways.
Medicine: Explored for its potential to modulate immune responses and as a lead compound for developing new therapeutic agents.
Industry: Utilized in agriculture to study plant defense mechanisms and develop strategies for crop protection
Comparison with Similar Compounds
Coronatine is unique due to its dual-component structure and its ability to mimic jasmonic acid. Similar compounds include:
Methyl jasmonate: A plant hormone with similar signaling functions.
Coronafacic acid: One of the components of this compound, which also has biological activity on its own.
Coronamic acid: The other component of this compound, contributing to its overall activity.
This compound stands out due to its combined structure, which enhances its ability to manipulate plant hormone signaling more effectively than its individual components or other similar compounds.
Properties
IUPAC Name |
(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBNISRFNDECK-CZSBRECXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977826 | |
Record name | Coronatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-96-1 | |
Record name | Coronatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coronatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coronatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coronatine, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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